Akuammiline

Pharmacokinetics ADME Drug Metabolism

Akuammiline is a tetracyclic monoterpene indole alkaloid from Picralima nitida seeds. It is an essential comparator in ADME assays due to its distinct 30.3-min metabolic half-life in rat liver microsomes, enabling structure-metabolism relationship studies of akuamma alkaloids. Its low μOR/κOR potency makes it an ideal negative control for CNS receptor screening. Purity: ≥98%.

Molecular Formula C23H26N2O4
Molecular Weight 394.5 g/mol
Cat. No. B1278026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkuammiline
Molecular FormulaC23H26N2O4
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC
InChIInChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19+,22-,23?/m1/s1
InChIKeyQBHALCZZZWCCLV-CLNIADLISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Akuammiline for Research Procurement: An Opioidergic Monoterpene Indole Alkaloid Scaffold from Picralima nitida


Akuammiline (CAS: 1897-26-3; MW: 394.46; Formula: C23H26N2O4) is a monoterpene indole alkaloid (MIA) belonging to the akuammiline subclass, primarily isolated from the seeds of the akuamma tree (Picralima nitida) . It is characterized by a complex tetracyclic core structure and has been identified as a primary opioid receptor ligand within a panel of over 40 CNS receptors [1].

Why Akuammiline Cannot Be Substituted with Generic Akuamma Alkaloids in ADME and Opioid Receptor Studies


Generic substitution among Picralima nitida alkaloids is not scientifically valid due to significant divergence in their metabolic stability and receptor selectivity profiles. The five major alkaloids (akuammine, akuammicine, akuammiline, picraline, and pseudo-akuammigine) exhibit pronounced differences in key drug development parameters [1]. Specifically, while akuammine and akuammidine demonstrate strong binding affinity at the mu opioid receptor (μOR) with Ki values of 0.3 and 0.6 μM [2], akuammicine is a potent kappa opioid receptor (κOR) agonist (Ki = 89 nM) [2]. In contrast, akuammiline is characterized not by exceptional potency but by a distinct pharmacokinetic half-life of 30.3 minutes in rat liver microsomes [1], which diverges from the 13.5-minute half-life of akuammine [1]. Such differences in metabolic stability and opioid receptor subtype targeting directly impact experimental outcomes in ADME assays and pharmacodynamic studies.

Quantitative Differentiation of Akuammiline: Comparative Pharmacokinetic and Activity Data


Akuammiline vs. Akuammine: Superior In Vitro Half-Life in Rat Liver Microsomes

Akuammiline exhibits a significantly longer metabolic half-life (30.3 minutes) compared to the primary co-occurring alkaloid akuammine (13.5 minutes) in reduced nicotinamide adenine dinucleotide phosphate (NADPH)-supplemented rat liver microsomes [1].

Pharmacokinetics ADME Drug Metabolism

Comparative Opioid Receptor Profiling: Akuammiline's Role in the Akuamma Alkaloid Panel

Akuammiline was identified as one of five akuamma alkaloids whose primary CNS targets are opioid receptors, as demonstrated by screening against a panel of >40 receptors [1]. However, unlike akuammicine (κOR agonist; Ki = 89 nM) and akuammine (μOR; Ki = 0.3-0.6 μM), akuammiline does not exhibit high potency at μOR or κOR, placing it as a structurally related but pharmacologically distinct ligand [1][2]. Its specific receptor profile (e.g., binding affinities at other opioid subtypes or orphan receptors) remains an active area of investigation.

Opioid Receptor Pharmacology Receptor Binding CNS Drug Discovery

Anti-Rheumatoid Arthritis Potential: Akuammiline-Derived Analogs Show Improved In Vitro Potency

While akuammiline itself has limited direct activity data, its derivatives exhibit promising anti-RA properties. Analogs 9 and 17c, synthesized from an akuammiline scaffold, demonstrated potent inhibitory effects on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) with IC50 values of 3.22 ± 0.29 μM and 3.21 ± 0.31 μM, respectively [1].

Rheumatoid Arthritis Inflammation Synthetic Derivatives

Anti-Infective Activity: Akuammiline and Its N-Oxide in the Context of Antiplasmodial Alkaloids

Akuammiline (6) and akuammiline N-oxide (5b) were isolated and tested for antiplasmodial activity against Plasmodium falciparum. While both compounds showed moderate effects, the study established a comparative baseline within a set of 8 monoterpene indole alkaloids [1]. Notably, alstonine (8) demonstrated significant antiplasmodial effects with a pXC50 of 6.3 [1], highlighting the differential activity across closely related structures from the same plant source.

Antiplasmodial Antimalarial Neglected Tropical Diseases

Strategic Application Scenarios for Akuammiline in Research and Development


In Vitro ADME Profiling and Metabolic Stability Studies

Akuammiline is best utilized as a comparator in ADME assays alongside akuammine to assess differential metabolic stability. Its 30.3-minute half-life in rat liver microsomes [1] makes it a useful tool for studying structure-metabolism relationships within the akuamma alkaloid class. This scenario is directly supported by the head-to-head quantitative evidence provided in Section 3.

Opioid Receptor Pharmacology: Scaffold Diversification and Control Experiments

Given its distinct profile among opioidergic akuamma alkaloids, akuammiline serves as a valuable negative control or a structurally unique scaffold in CNS receptor screening panels [1]. Its lack of high potency at μOR and κOR, compared to akuammine and akuammicine, allows researchers to probe opioid receptor pharmacology without confounding high-affinity binding.

Medicinal Chemistry for Rheumatoid Arthritis Lead Optimization

The akuammiline core is a proven starting point for synthesizing anti-RA analogs, as evidenced by compounds 9 and 17c (IC50 ≈ 3.2 μM) [1]. Procurement of akuammiline is justified for research groups engaged in structure-activity relationship (SAR) studies aimed at developing novel small-molecule therapeutics for inflammatory diseases.

Analytical Method Development and Bioactivity-Guided Fractionation

Akuammiline is an essential analytical reference standard for the quality control of Picralima nitida botanical materials and for the development of UPLC-MS/MS methods to quantify akuamma alkaloids in biological matrices [1]. Its moderate antiplasmodial activity [2] also makes it a suitable marker for bioactivity-guided fractionation studies of anti-infective natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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